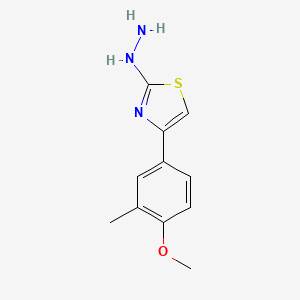
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and methoxy-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole typically involves the reaction of 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
科学的研究の応用
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
- 2-Hydrazino-4-phenylthiazole
- 4-(4-Methoxyphenyl)-2-thiazolamine
- 2-Hydrazinyl-4-(4-methylphenyl)thiazole
Comparison: 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is unique due to the presence of both hydrazinyl and methoxy-methylphenyl groups, which confer distinct electronic and steric properties. This makes it more versatile in forming various derivatives and interacting with different biological targets compared to its analogs .
特性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC名 |
[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
InChIキー |
WCBZHQKUYZKSOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
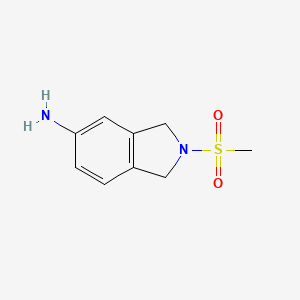
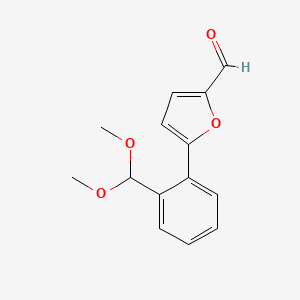
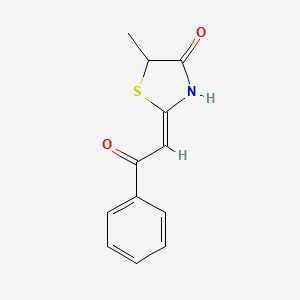
![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol](/img/structure/B11763922.png)
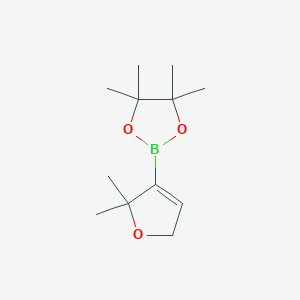

![6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11763934.png)
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)
![4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
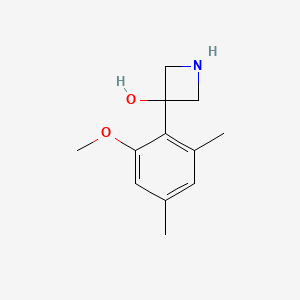
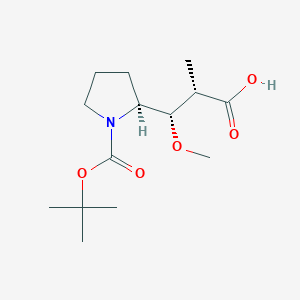
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)
